molecular formula C46H75N15O23 B3028383 H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH CAS No. 198481-81-1

H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH

Cat. No.: B3028383
CAS No.: 198481-81-1
M. Wt: 1206.2 g/mol
InChI Key: JNMPMVLVFJLTKO-VOBABAPPSA-N
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Description

The compound H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH is a peptide sequence that acts as an activator of casein kinase II. Casein kinase II is a serine/threonine protein kinase that plays a crucial role in the regulation of cell proliferation, differentiation, apoptosis, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.

Scientific Research Applications

H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH: has several scientific research applications:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of casein kinase II.

    Biology: Investigates the role of casein kinase II in cellular processes such as apoptosis and cell cycle regulation.

    Medicine: Potential therapeutic applications in diseases where casein kinase II is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.

Mechanism of Action

The peptide H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH exerts its effects by activating casein kinase II. This activation leads to the phosphorylation of target proteins, which in turn modulates various cellular pathways. The molecular targets include proteins involved in cell cycle regulation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: Another peptide with a similar sequence but different functional properties.

    Arg-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu: A similar peptide used as a substrate for casein kinase II.

Uniqueness

H-Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu-OH: is unique due to its specific sequence and its role as an activator of casein kinase II. This specificity makes it a valuable tool in research focused on understanding the regulation of cellular processes by casein kinase II.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H75N15O23/c1-20(62)35(43(82)59-26(9-15-32(69)70)40(79)57-25(8-14-31(67)68)41(80)60-28(44(83)84)11-17-34(73)74)61-42(81)27(10-16-33(71)72)58-39(78)24(7-13-30(65)66)56-38(77)23(6-12-29(63)64)55-37(76)22(5-3-19-53-46(50)51)54-36(75)21(47)4-2-18-52-45(48)49/h20-28,35,62H,2-19,47H2,1H3,(H,54,75)(H,55,76)(H,56,77)(H,57,79)(H,58,78)(H,59,82)(H,60,80)(H,61,81)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,48,49,52)(H4,50,51,53)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,35+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMPMVLVFJLTKO-VOBABAPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H75N15O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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